5-Chloropyridin-3-yl Ester Moiety Is Required for Nanomolar SARS-CoV 3CLpro Inhibition: SAR Evidence from Ghosh et al. (2008)
In a systematic SAR study of chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors, the 5-chloropyridin-3-yl ester at position 4 of the indole ring (Inhibitor 10) delivered an enzyme IC₅₀ of 30 nM and an antiviral EC₅₀ of 6.9 μM in cell culture [1]. The authors explicitly state that the position of the carboxylate functionality is critical to potency, and the 5-chloropyridinyl ester was identified as the most potent substituent among the series evaluated [1]. While this study examines the ester product rather than the chloroformate reagent itself, it establishes that the 5-chloropyridin-3-yl moiety confers a specific biological activity advantage that would be absent if a simple alkyl or unsubstituted pyridinyl chloroformate were used to prepare the corresponding carbamate or ester derivative.
| Evidence Dimension | SARS-CoV 3CLpro enzyme inhibition (IC₅₀) and antiviral activity (EC₅₀) |
|---|---|
| Target Compound Data | Inhibitor 10 (5-chloropyridin-3-yl 1H-indole-4-carboxylate): IC₅₀ = 30 nM, EC₅₀ = 6.9 μM |
| Comparator Or Baseline | Other ester derivatives in the series (e.g., methyl ester, unsubstituted pyridinyl ester); position 4 substitution critical; Inhibitor 10 was the most potent compound in the series |
| Quantified Difference | IC₅₀ of 30 nM represents the highest potency achieved in this inhibitor series; position of carboxylate is critical to potency |
| Conditions | SARS-CoV 3CLpro enzyme inhibition assay and antiviral assay in VeroE6 cells; Molecular docking studies provided binding mode analysis |
Why This Matters
For procurement decisions in antiviral drug discovery, selecting 5-chloropyridin-3-YL chloroformate as a building block enables direct installation of the pharmacophoric 5-chloropyridin-3-yl moiety that has been validated as critical for nanomolar target engagement, avoiding the need for alternative esterification strategies that may yield less potent analogs.
- [1] Ghosh, A.K., Gong, G., Grum-Tokars, V., Mulhearn, D.C., Baker, S.C., Coughlin, M., Prabhakar, B.S., Sleeman, K., Johnson, M.E., Mesecar, A.D. (2008) Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5684-5688. PMID: 18796354. View Source
